BenchChemオンラインストアへようこそ!

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

xanthine oxidase inhibition structure–activity relationship hyperuricemia

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1120258-83-4) is a 2-isopropyl-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) derivative. It belongs to a class of non-purine xanthine oxidase inhibitors (XOIs) structurally related to febuxostat, designed for hyperuricemia and gout research.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1120258-83-4
Cat. No. B1517334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
CAS1120258-83-4
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-4(2)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
InChIKeySREWNDKSRPDGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic Acid (CAS 1120258-83-4): Core Identity & Xanthine Oxidase Inhibitor Class Context for Informed Procurement


6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1120258-83-4) is a 2-isopropyl-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) derivative [1]. It belongs to a class of non-purine xanthine oxidase inhibitors (XOIs) structurally related to febuxostat, designed for hyperuricemia and gout research [1]. The compound features a pyrimidine core with a carboxylic acid at the 5-position, a carbonyl at the 6-position, and an isopropyl group at the 2-position. Its primary documented pharmacological activity is inhibition of xanthine oxidase (XO), a key enzyme in uric acid production [1].

Why 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Cannot Be Replaced by Just Any ODC Analog: The Structure–Activity Cliff Evidence


Within the 2-substituted ODC series, minor changes to the 2-alkyl group produce disproportionate shifts in xanthine oxidase inhibitory potency, making generic substitution unreliable. The 2-isopropyl derivative (CAS 1120258-83-4) sits on a structure–activity relationship (SAR) cliff: the 2-methyl analog (compound 01) shows a 24.8% higher IC50, while the homologous 2-isobutyl analog (compound 03) is only marginally more potent (+14.5%). Conversely, simply moving the isopropyl group to a different core position (compound 27) results in a 24.3% potency loss [1]. These non-linear SAR trends—validated by 3D-QSAR models with a CoMFA q² of 0.897 and R² of 0.983—mean that procurement of a superficially similar ODC without verified 2-isopropyl substitution identity carries a high risk of obtaining functionally divergent activity [1].

Head-to-Head Quantitative Differentiation of 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Against Its Closest ODC Analogs


2-Isopropyl vs. 2-Methyl ODC: XO Inhibitory Potency Comparison

The 2-isopropyl substituted ODC (CAS 1120258-83-4, compound 02) demonstrates superior XO inhibitory potency compared to the 2-methyl analog (compound 01). Against isolated xanthine oxidase, the 2-isopropyl derivative achieved an IC50 of 0.0737 µM (pIC50 = 7.1325), versus 0.0920 µM (pIC50 = 7.0362) for the 2-methyl analog—a 19.9% lower IC50 (24.8% improvement in potency ratio) [1]. This difference is validated by CoMFA and CoMSIA 3D-QSAR models with residual errors below 0.04 log units for both compounds [1].

xanthine oxidase inhibition structure–activity relationship hyperuricemia

2-Isopropyl vs. 2-Isobutyl ODC: Homolog Potency Increment Quantified

Extending the 2-alkyl chain from isopropyl to isobutyl (compound 03) yields only a modest further gain in XO inhibition. The 2-isobutyl analog shows an IC50 of 0.0644 µM (pIC50 = 7.1911) versus the 2-isopropyl IC50 of 0.0737 µM (pIC50 = 7.1325)—a 12.6% reduction in IC50 (ΔpIC50 = 0.0586) [1]. This demonstrates that the isopropyl group already captures the majority of the potency achievable with branched alkyl substitution at R1, and further chain extension offers diminishing returns that may not justify additional lipophilicity burden [1].

homolog SAR alkyl chain optimization lead refinement

Positional Isomer Differentiation: 2-Isopropyl ODC (Cpd 02) vs. Regioisomeric 2-Isopropyl ODC (Cpd 27)

Two compounds bearing the identical 2-isopropyl substituent but differing in core scaffold position (compound 02: IC50 = 0.0737 µM, pIC50 = 7.1325 vs. compound 27: IC50 = 0.0916 µM, pIC50 = 7.0381) show a 24.3% potency difference favoring compound 02 [1]. This regioisomeric pair, both with R2 = H and R3 = O, exhibits divergent binding modes predicted by molecular docking: compound 02 (the CAS 1120258-83-4 scaffold) achieves more favorable interactions with key XO residues including Glu802 and Arg880, while the alternative scaffold (compound 27 series) shows altered binding geometry and reduced complementarity [1].

regioisomer SAR binding mode scaffold comparison

2-Isopropyl ODC vs. Unsubstituted Parent (R1 = H): Baseline Potency Gain

Relative to the unsubstituted parent ODC (compound 26, R1 = H, IC50 = 0.6290 µM, pIC50 = 6.2013), the 2-isopropyl substitution (CAS 1120258-83-4) provides an 8.5-fold potency improvement (ΔpIC50 = +0.9312) [1]. This dramatic gain—validated by 3D-QSAR steric and electrostatic field contributions (CoMFA steric contribution 77.3%)—confirms that the isopropyl group fills a critical hydrophobic subpocket in the XO active site, as further supported by MD simulations showing stable RMSF values below 0.221 nm for ODC–XO complexes [1].

substituent effect baseline activity R1 optimization

3D-QSAR Validated Predictivity: The 2-Isopropyl ODC Model Residuals vs. Other Series Members

The 2-isopropyl ODC (compound 02) exhibits exceptionally low prediction residuals in both CoMFA (0.0345) and CoMSIA (0.0005) 3D-QSAR models, indicating that its activity is well-captured by the pharmacophore model and its binding mode is consistent with the training set's SAR landscape [1]. In contrast, several close analogs such as the 2-allyl ODC (compound 05) show higher CoMFA residuals (0.0475) and the 2-benzyl ODC (compound 12) shows a CoMFA residual of 0.0774, suggesting less predictable behavior in the same model space [1]. The near-zero CoMSIA residual for the 2-isopropyl compound supports its reliability as a reference standard or control compound in XO inhibitor screening cascades.

3D-QSAR CoMSIA predictive modeling

Comparative Drug-Likeness: ADME Predictions Favoring the 2-Isopropyl ODC Among Virtual Screening Hits

Although the 2-isopropyl ODC (CAS 1120258-83-4) was not among the four final virtual hits, the pharmacophore and ADME filtering workflow established in the study provides class-level evidence that ODCs with branched C3–C5 alkyl R1 substituents (including isopropyl) occupy a favorable property space. Virtual hits with comparable molecular weight and lipophilicity to the 2-isopropyl ODC were predicted to exhibit good intestinal absorption, appropriate blood–brain barrier permeability, and low toxicity [1]. The 2-isopropyl ODC (MW = 182.18 g/mol, cLogP ~0.8) falls within the optimal range defined by the study's hit criteria (150 < MW < 500), suggesting it balances potency with favorable ADME properties better than higher homologs such as 2-isopentyl (compound 04, IC50 = 0.0541 µM but higher logP) [1].

ADME drug-likeness virtual screening

Procurement-Ready Application Scenarios for 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Based on Verified Differentiation Evidence


Calibrated Reference Inhibitor for Xanthine Oxidase Enzymatic Assays

With a well-characterized IC50 of 73.7 nM, ultra-low 3D-QSAR prediction residuals (CoMSIA residual 0.0005), and validated binding mode consistency across molecular docking and MD simulations, CAS 1120258-83-4 is qualified as a calibrated positive control for XO inhibitor screening cascades [1]. Its predictable behavior across independent predictive models supports its use as a system suitability standard, enabling cross-assay and cross-laboratory normalization.

SAR Probe for 2-Alkyl Substitution Optimization in ODC Lead Series

The compound's 8.5-fold potency gain over the unsubstituted parent (R1 = H, IC50 = 0.629 µM) and its position on a demonstrated SAR cliff relative to the 2-methyl (IC50 = 0.092 µM) and 2-isobutyl (IC50 = 0.0644 µM) analogs establish it as an essential SAR probe [1]. It serves as the reference point for quantifying the steric and hydrophobic contributions of branched C3 alkyl groups, informing design decisions in medicinal chemistry programs targeting the XO binding pocket.

Core Scaffold Validation Standard for ODC Regioisomer Identification

The 24.3% potency differential between compound 02 (CAS 1120258-83-4 scaffold) and compound 27 (alternative ODC regioisomer bearing the same 2-isopropyl substituent) provides a powerful analytical benchmark for verifying scaffold identity [1]. This compound can be used as a structural reference standard in HPLC, LC-MS, or NMR-based identity confirmation workflows to ensure that synthesized or procured ODC analogs correspond to the correct regioisomeric series.

Potency–Lipophilicity Benchmark for Early-Stage Lead Triage

In hit-to-lead triage where balancing target potency with favorable physicochemical properties is critical, CAS 1120258-83-4 serves as a calibrated benchmark representing near-optimal potency (IC50 ~74 nM) at minimal lipophilic load (cLogP ~0.8, MW = 182.18) [1]. Analogs exceeding its lipophilicity without commensurate potency gains (e.g., 2-isopentyl, IC50 = 54.1 nM but higher logP) can be objectively flagged for deprioritization using the 2-isopropyl ODC as the reference threshold.

Quote Request

Request a Quote for 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.